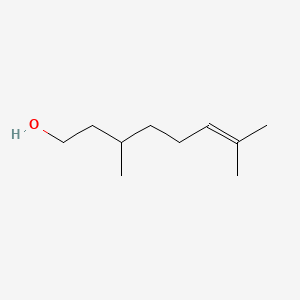

(R)-Citronellol

Descripción

Citronellol is a natural product found in Ambrosiozyma monospora, Artemisia princeps, and other organisms with data available.

3,7-Dimethyl-6-octen-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Java citronella oil (part of).

Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dimethyloct-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPMAAFGQKVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026726 | |

| Record name | Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/ | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8550 g/cu cm at 20 °C, 0.850-0.860 | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], 0.02 mm Hg at 25 °C | |

| Record name | Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid | |

CAS No. |

106-22-9 | |

| Record name | Citronellol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CITRONELLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565OK72VNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-20 °C | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Biosynthesis of (R)-Citronellol in Pelargonium graveolens: A Technical Guide

Abstract

Pelargonium graveolens (rose-scented geranium) is a commercially significant plant, cultivated for its essential oil rich in high-value acyclic monoterpenes, particularly geraniol (B1671447) and citronellol (B86348). The biosynthesis of (-)-citronellol, the naturally occurring S-enantiomer, and its counterpart (+)-citronellol (the R-enantiomer), has been a subject of extensive research. Historically, the pathway was thought to proceed via the direct reduction of geraniol. However, recent discoveries have elucidated a more complex and compartmentalized process in P. graveolens, involving novel enzymes and intermediates. This guide provides an in-depth examination of the contemporary understanding of the (R)-Citronellol biosynthetic pathway, detailing the key enzymatic steps, relevant quantitative data, and the experimental protocols used to uncover these mechanisms. It is intended for researchers in plant biochemistry, metabolic engineering, and drug development.

Introduction

Citronellol is a C10 acyclic monoterpenoid alcohol that exists as two enantiomers: (R)-(+)-citronellol and (S)-(−)-citronellol.[1][2] Both are valuable components in the fragrance, cosmetic, and pharmaceutical industries.[3][4][5] Pelargonium graveolens, in particular, is a primary natural source of these compounds. The essential oil composition of P. graveolens can vary significantly, leading to distinct chemotypes that preferentially accumulate geraniol, (-)-citronellol, or other monoterpenes like (-)-isomenthone. This chemical diversity points to a finely regulated and potentially multifaceted biosynthetic network. This document synthesizes recent findings that challenge the classical view of a simple geraniol-to-citronellol conversion, highlighting a cytosolic pathway initiated by a Nudix hydrolase and a multi-step pathway involving citral (B94496) intermediates that controls stereoselectivity.

The this compound Biosynthetic Pathway

The biosynthesis of citronellol in P. graveolens is not a single, linear pathway but rather a network of reactions occurring in different subcellular compartments. While the canonical plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is the source of precursors for many monoterpenes, recent evidence strongly supports a major cytosolic pathway for geraniol and citronellol synthesis in this species.

Two primary routes to citronellol have been elucidated: a cytosolic pathway proceeding via phosphorylated intermediates and a multi-step conversion of geraniol involving aldehyde intermediates.

Cytosolic Pathway via Nudix Hydrolase

A key discovery in P. graveolens is the role of a cytosolic Nudix hydrolase, PgNdx1. This enzyme diverts the conventional monoterpene pathway at the level of geranyl diphosphate (B83284) (GDP).

-

GDP to Geranyl Monophosphate (GP): The enzyme PgNdx1 hydrolyzes GDP to geranyl monophosphate (GP) in the cytosol. This is a critical departure from typical monoterpene synthesis where a terpene synthase would act directly on GDP.

-

GP Reduction to Citronellyl Monophosphate (CP): In citronellol-rich chemotypes, GP is believed to be reduced to citronellyl monophosphate (CP). The specific reductase responsible for this step has not yet been fully characterized. In these lines, GDP, GP, and CP are found in nearly equimolar amounts, suggesting a direct flow through this route.

-

Dephosphorylation to Citronellol: CP is subsequently dephosphorylated by a yet-to-be-identified phosphatase to yield citronellol.

Multi-step Pathway via Citral Intermediates

A second pathway, crucial for determining the final enantiomeric ratio of citronellol, proceeds from geraniol via citral (a mixture of geranial and neral) and citronellal (B1669106) intermediates. This pathway involves enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family.

-

Geraniol Oxidation: Geraniol is oxidized to geranial. This reaction is catalyzed by enzymes such as NADP+-dependent geraniol dehydrogenase.

-

Geranial Reduction to Citronellal: Geranial is then reduced to citronellal. This step is catalyzed by citral reductases (PhCIRs), which belong to the PRISE family. The stereoselectivity of different PhCIR isozymes is a key determinant of the final product; some produce mainly (S)-citronellal, while others produce a racemic mixture of (R)- and (S)-citronellal.

-

Citronellal Reduction to Citronellol: Finally, (R)-citronellal is reduced to this compound. This reduction is likely carried out by a citronellal reductase, which may also be a member of the PRISE or a related oxidoreductase family.

The following diagram illustrates the convergence of these pathways.

Quantitative Data

Quantitative analysis of enzymes and metabolites provides crucial insights into the regulation and efficiency of the biosynthetic pathway.

Table 1: Enzyme Kinetic and Expression Data

| Enzyme | Family/Type | Substrate | Product(s) | Kм | Cofactor | Notes | Reference |

| PgNdx1 | Nudix Hydrolase | Geranyl Diphosphate (GDP) | Geranyl Monophosphate (GP) | ~750 nM | - | Cytosolic; weakly active towards farnesyl diphosphate. | |

| PhCIRs | PRISE | Citral (Geranial) | (R)- and/or (S)-Citronellal | N/A | NADH/NADPH | Contrasting stereoselectivity among isozymes. | |

| Geraniol Dehydrogenase | Oxidoreductase | Geraniol | Geranial | N/A | NADP+ | Catalyzes the oxidation of geraniol. |

Table 2: Metabolite Concentration Data

| Metabolite | Plant Line / Condition | Concentration / Ratio | Notes | Reference |

| GDP, GP, CP | Citronellol-rich P. graveolens | Nearly equimolar amounts | Supports the pathway from GDP -> GP -> CP. | |

| Citronellol | Chinese type essential oil | 30-40% of total oil | High citronellol chemotype. | |

| Geraniol | Bourbon type essential oil | 15-18% of total oil | Geraniol-rich chemotype. | |

| Citronellol:Geraniol (C:G) Ratio | Pelargonium hybrid | Rises sharply as min. temp. drops < 5.5°C | C:G ratio is a sensitive indicator of cold stress. |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of metabolomics, transcriptomics, and classical biochemical techniques.

Metabolite Profiling via GC-MS

This is the foundational technique for identifying and quantifying the volatile compounds in the essential oil.

-

Sample Preparation: Essential oil is typically extracted from the leaves of different P. graveolens accessions or chemotypes via hydrodistillation or solvent extraction.

-

Analysis: The extracted oil is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). Compounds are separated based on their boiling points and retention times on the GC column and identified by their mass spectra, which are compared to libraries of known compounds.

-

Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram.

Transcriptome Analysis (RNA Sequencing)

To identify the genes responsible for the biosynthesis, researchers compare gene expression profiles across different plant lines.

-

RNA Extraction: Total RNA is extracted from tissues of interest, such as the glandular trichomes where biosynthesis occurs.

-

Sequencing: The RNA is converted to cDNA and sequenced using next-generation sequencing platforms.

-

Bioinformatic Analysis: Gene expression levels are quantified and compared between high- and low-citronellol producing lines. Genes whose expression correlates with citronellol accumulation become candidates for functional characterization. This approach was used to identify the PhCIRs.

In Vitro Enzyme Characterization

This protocol validates the function of a candidate enzyme.

-

Cloning and Expression: The candidate gene (e.g., PgNdx1, PhCIR) is cloned into an expression vector and introduced into a heterologous host, typically E. coli. The host is induced to produce large quantities of the recombinant protein.

-

Protein Purification: The target protein is purified from the host cell lysate using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with a suspected substrate (e.g., GDP for PgNdx1, citral for PhCIRs) and necessary cofactors (e.g., NADPH).

-

Product Analysis: The reaction products are extracted and analyzed by GC-MS to confirm the enzyme's catalytic activity and identify the products formed. Kinetic parameters like Kм can be determined by varying substrate concentrations.

In Vivo Gene Function Validation (RNAi)

To confirm an enzyme's role within the plant, its corresponding gene is silenced.

-

Construct Preparation: An RNA interference (RNAi) construct is designed to target the specific gene for silencing.

-

Plant Transformation: The construct is introduced into P. graveolens plants, often via Agrobacterium-mediated transformation, creating transgenic lines.

-

Phenotypic Analysis: The essential oil of the transgenic RNAi lines is extracted and analyzed by GC-MS. A significant reduction in the target product (e.g., citronellol) in the silenced lines provides strong evidence for the gene's function in vivo.

The logical flow of these experimental approaches is depicted in the diagram below.

Conclusion

The biosynthesis of this compound in Pelargonium graveolens is a sophisticated process that deviates from canonical monoterpene pathways. The discovery of the cytosolic PgNdx1 hydrolase and the PRISE family of citral reductases has fundamentally reshaped our understanding. The former highlights the importance of cytosolic synthesis via phosphorylated intermediates, while the latter provides a mechanism for controlling the stereochemistry of the final product. This intricate network offers multiple points for metabolic engineering to enhance the yield and control the enantiomeric purity of citronellol for industrial applications. Future research should focus on the definitive identification of the reductases and phosphatases in the cytosolic pathway and a deeper characterization of the citronellal reductases responsible for the final conversion to this compound.

References

- 1. Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications[v1] | Preprints.org [preprints.org]

- 2. Citronellol - Wikipedia [en.wikipedia.org]

- 3. Cytosolic geraniol and citronellol biosynthesis require a Nudix hydrolase in rose-scented geranium (Pelargonium graveolens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and extraction methods for (R)-(+)-citronellol

An In-depth Technical Guide to the Natural Sources and Extraction Methods of (R)-(+)-Citronellol

Introduction

(R)-(+)-Citronellol is a naturally occurring acyclic monoterpenoid that is a key ingredient in the flavor, fragrance, and pharmaceutical industries. Its characteristic fresh, rosy, and citrus-like aroma makes it a valuable component in perfumes, cosmetics, and cleaning products.[1][2] Beyond its scent, citronellol (B86348) exhibits insect-repellent and antifungal properties.[3] This guide provides a comprehensive overview of the primary natural sources of (R)-(+)-citronellol and details the principal methodologies for its extraction and isolation, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

Natural Sources of (R)-(+)-Citronellol

(R)-(+)-Citronellol is found in the essential oils of various plants. The specific enantiomer and its concentration can vary significantly depending on the plant species. The (+)-citronellol isomer is most abundantly found in citronella oils.[2]

Table 1: Primary Natural Sources of Citronellol

| Plant Species | Common Name | Plant Part Used | Typical (+)-Citronellol Content in Essential Oil |

| Cymbopogon nardus | Citronella Grass | Leaves | Up to 50%[1] |

| Cymbopogon winterianus | Java Citronella | Leaves, Stems | High in citronellol and geraniol (B1671447) |

| Pelargonium graveolens | Rose Geranium | Leaves | Predominantly (-)-Citronellol (18-55%) |

| Rosa damascena | Damask Rose | Petals | Predominantly (-)-Citronellol (18-55%) |

| Corymbia citriodora | Lemon-scented Gum | Leaves | Oil is rich in citronellal, a precursor to citronellol |

Note: While Rose and Geranium oils are rich sources of citronellol, they primarily contain the (S)-(-)-enantiomer.The most significant natural source for the (R)-(+)-enantiomer is Citronella grass.

Extraction Methodologies

The extraction of (R)-(+)-citronellol is intrinsically linked to the isolation of essential oils from plant biomass. Several methods are employed, each with distinct advantages concerning yield, purity, cost, and environmental impact.

Caption: General workflow for citronellol extraction.

Steam and Hydrodistillation

Distillation is the most traditional and widely used method for extracting essential oils from plants like citronella.

-

Steam Distillation: Involves passing steam through the plant material. The steam vaporizes the volatile compounds, including citronellol. The resulting vapor mixture is then cooled and condensed, separating the essential oil from the water.

-

Hydrodistillation: The plant material is submerged in water and boiled. The steam produced carries the essential oils to a condenser.

Experimental Protocol: Steam Distillation of Cymbopogon winterianus

-

Preparation: Freshly harvested leaves and stems of Cymbopogon winterianus are chopped into small pieces (e.g., 0.5 cm) to increase the surface area for extraction. The material can be partially dried (e.g., for 18 hours) to optimize oil yield.

-

Loading: 100 grams of the prepared plant material are placed into a distillation flask.

-

Distillation: Steam is generated externally and passed through the plant material. The process is continued for a set duration, typically ranging from 2 to 6 hours.

-

Condensation: The steam and volatile oil mixture is passed through a condenser to be cooled back into a liquid state.

-

Separation: The distillate, a mixture of oil and water (hydrosol), is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil layer is easily separated from the aqueous layer.

-

Analysis: The collected oil is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of citronellol and other constituents.

Caption: Workflow for the steam distillation process.

Table 2: Quantitative Data for Distillation Methods

| Plant Material | Method | Parameters | Oil Yield (%) | Citronellol Content (%) | Reference |

| Cymbopogon winterianus | Steam-Hydro Distillation (Microwave Heated) | Material size: 0.5 cm; Temp: 115°C; Time: 120 min | 1.92 | Not specified, but Citronellal was 59.28% | |

| Cymbopogon winterianus | Steam Distillation (Solar Energy) | Drying time: 18 h; Distillation time: 6 h | 1.20 | 15.73 | |

| Cymbopogon winterianus | Hydrodistillation | F/S ratio: 0.5; Time: 240 min | 0.29 | Not specified | |

| Rosa species | Steam Distillation | 20 kg rose petals | 0.075 (average) | Major component |

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent. Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method is advantageous for producing high-purity oils without solvent residue.

Experimental Protocol: Supercritical CO₂ Extraction of Cymbopogon nardus

-

Preparation: Leaves of Cymbopogon nardus are dried and ground to a consistent particle size.

-

Loading: A known quantity of the ground sample is placed into a stainless steel extraction column.

-

Pressurization & Heating: Liquid CO₂ is pumped to a high pressure using a high-pressure pump and then heated to achieve a supercritical state (for CO₂, >31.1°C and >73.8 bar).

-

Extraction: The supercritical CO₂ is passed through the extraction column. The operational conditions are varied to optimize the yield, for example, temperatures from 40 to 80°C and pressures from 100 to 250 bar.

-

Separation: The CO₂-oil mixture exits the extractor and enters a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, leaving behind the solvent-free essential oil.

-

Collection & Analysis: The extracted oil is collected and analyzed by GC-MS to quantify its components.

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Table 3: Quantitative Data for Supercritical Fluid Extraction (SFE) of C. nardus

| Temperature (°C) | Pressure (bar) | CO₂ Flow Rate (ml/min) | Oil Yield (%) | Key Finding | Reference |

| 40 | 200 | - | 2.785 | Highest oil yield obtained. | |

| 40 | 250 | - | - | Highest Citronellal composition (11.537%). | |

| 41 | 241 | - | 1.674 | Optimum parameters estimated by RSM. | |

| 50 | 110 | 3 | 1.92 | Largest yield where CO₂ has highest fluid density. | |

| 60 | 80 | 3 | 0.7 | Lowest yield at lowest pressure and highest temp. |

Solvent Extraction

Solvent extraction uses organic solvents like ethanol (B145695) or hexane (B92381) to dissolve the essential oil from the plant material. This method can be performed at room temperature (maceration) or with heating (Soxhlet). While it can yield more oil than distillation, it carries the risk of toxic solvent residue in the final product.

Experimental Protocol: Ethanol Maceration of Pelargonium graveolens

-

Preparation: Whole, uncrushed leaves of P. graveolens are used. Crushing or macerating the leaves beforehand was found to be less successful.

-

Extraction: A known mass of leaves (e.g., 5 g) is submerged in a solvent such as absolute ethanol, cane spirits, or brandy.

-

Maceration: The mixture is left to stand for a period of time, typically 7 days, to allow the citronellol to be extracted into the solvent. The peak concentration is reached within 7 days and remains stable for up to 4 months.

-

Separation: The liquid extract is separated from the plant solids.

-

Solvent Removal: The solvent is evaporated (e.g., using a rotary evaporator) to yield the essential oil concentrate.

-

Analysis: The extract is analyzed by GC to confirm the presence and concentration of citronellol.

Table 4: Quantitative Data for Solvent Extraction

| Plant Material | Solvent | Method | Yield | Key Finding | Reference |

| Rosa species | Hexane | Solvent Extraction | 0.11% (absolute oil) | Yielded more oil and components than steam distillation. | |

| Rosa damascena | Hexane | Solvent Extraction | 0.145% (absolute oil) | Highest yield among the tested rose species. | |

| Cymbopogon nardus | Not specified | Soxhlet Extraction | 11.774% | Yield was four times higher than SFE but less pure. | |

| Pelargonium graveolens | Absolute Ethanol (99%) | Maceration (4 days) | 0.24 (relative % peak area) | Extracted citronellol more rapidly than brandy or cane spirits. |

Biosynthesis and Enzymatic Methods

A promising alternative to traditional extraction is the microbial biosynthesis or enzymatic conversion of precursors into citronellol. These biotechnological approaches offer a sustainable, environmentally friendly, and carbon-neutral production pathway.

-

Microbial Biosynthesis: Engineered microorganisms, such as Saccharomyces cerevisiae (yeast) or E. coli, can be metabolically engineered to produce citronellol from simple carbon sources. One strategy involves the reduction of geraniol, a closely related monoterpene.

-

Enzymatic Conversion: Specific enzymes can be used to catalyze the conversion of substrates into citronellol. For instance, Old Yellow Enzymes (OYEs) have been identified to catalyze the reduction of geraniol to citronellol.

Experimental Protocol: In Vitro Enzymatic Production of Citronellol

-

Enzyme Preparation: Recombinant enzymes, such as iridoid synthase (IS) and an aldehyde reductase (AHR), are expressed and purified from an E. coli host.

-

Reaction Setup: A reaction mixture is prepared containing a buffer, the precursor substrate (e.g., geraniol), and necessary co-factors (e.g., NADPH).

-

Biocatalysis: The purified enzymes are added to the reaction mixture. The reaction is incubated for a set time (e.g., 5 hours) under controlled temperature and pH.

-

Extraction and Analysis: The product, citronellol, is extracted from the reaction mixture using an organic solvent. The concentration is then determined by GC-MS analysis.

Table 5: Quantitative Data for Biosynthesis Methods

| Method | Organism/Enzyme | Precursor | Product Titer | Key Finding | Reference |

| In vivo Biosynthesis | S. cerevisiae (engineered) | Glucose | 8.30 g/L | Highest reported titer via fed-batch fermentation. | |

| In vivo Biosynthesis | E. coli (engineered) | Geraniol | 714 mg/L | Successful engineering of enzymatic cascades in E. coli. | |

| In vitro Enzymatic | CrIS and AHR | Geraniol | 170 mg/L (in 5 h) | Established a new bienzymatic cascade for citronellol. |

Conclusion

The selection of an appropriate method for obtaining (R)-(+)-citronellol depends on the desired yield, purity, and scale of production.

-

Steam and Hydrodistillation remain the most common and cost-effective methods for large-scale production, particularly from Cymbopogon species, though they can be energy-intensive and may affect thermolabile compounds.

-

Supercritical Fluid Extraction offers a superior quality product free of solvent residues, making it ideal for pharmaceutical and high-end cosmetic applications, despite higher initial investment costs.

-

Solvent Extraction can provide high yields but requires careful management to avoid solvent contamination in the final product.

-

Biosynthesis and Enzymatic Methods represent the future of citronellol production, offering a highly sustainable and controlled process capable of producing enantiomerically pure compounds, with titers that are becoming increasingly competitive with traditional methods.

References

The Influence of Stereoisomerism on the Biological Activity of Citronellol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellol (B86348), a naturally occurring acyclic monoterpenoid, is a prominent component of essential oils used in the fragrance, cosmetic, and pharmaceutical industries. It exists as two stereoisomers, (R)-(+)-citronellol and (S)-(-)-citronellol, which, despite their identical chemical formula and connectivity, exhibit distinct three-dimensional arrangements. This chirality is a critical determinant of their biological activity, influencing everything from olfactory perception to antimicrobial and anti-inflammatory efficacy. This technical guide provides an in-depth analysis of the stereoisomerism of citronellol, presenting a comparative summary of the biological activities of its enantiomers, detailed experimental protocols for their separation and evaluation, and an exploration of the underlying signaling pathways.

Introduction to Stereoisomerism in Citronellol

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and biology. Chiral molecules are known as enantiomers, and they often interact differently with chiral biological systems such as receptors and enzymes. Citronellol (3,7-dimethyloct-6-en-1-ol) possesses a single chiral center at the C3 position, giving rise to two enantiomers:

-

(R)-(+)-citronellol: Predominantly found in citronella and lemongrass oils, it is characterized by a fresh, citrus-like, lemony aroma.[1]

-

(S)-(-)-citronellol: Abundant in rose and geranium oils, it possesses a distinct floral, rose-like scent.[1][2]

The difference in their sensory profiles is a classic example of how stereochemistry dictates biological perception.[1] This enantioselectivity extends to a range of other biological activities, making the separation and individual characterization of these isomers crucial for targeted therapeutic and commercial applications.

Figure 1: Stereoisomers of Citronellol.

Comparative Biological Activity of Citronellol Enantiomers

The spatial arrangement of functional groups in (R)- and (S)-citronellol leads to differential interactions with biological targets, resulting in varied potency across several activities.

Antifungal Activity

One of the most clearly documented examples of stereoselective activity is in the antifungal properties of citronellol enantiomers, particularly against Candida species. A comparative study demonstrated that while both isomers are effective, their minimum inhibitory (MIC) and minimum fungicidal concentrations (MFC) can vary, though in this specific study the values were identical against the tested strains.[3]

Table 1: Comparative Antifungal Activity of Citronellol Enantiomers against Candida spp.

| Compound | Candida albicans (MIC₅₀ in µg/mL) | Candida albicans (MFC₅₀ in µg/mL) | Candida tropicalis (MIC₅₀ in µg/mL) | Candida tropicalis (MFC₅₀ in µg/mL) |

| (R)-(+)-β-Citronellol | 64 | 256 | 256 | 1024 |

| (S)-(-)-β-Citronellol | 64 | 256 | 256 | 1024 |

MIC₅₀: Minimum Inhibitory Concentration for 50% of the strains. MFC₅₀: Minimum Fungicidal Concentration for 50% of the strains.

Insect Repellent Activity

Citronellol is a well-known insect repellent and is the primary active ingredient in oil of citronella. While both enantiomers contribute to this effect, quantitative data directly comparing the repellency (e.g., Complete Protection Time) of purified (R)- and (S)-citronellol is limited in publicly available literature. Most studies evaluate citronella oil, which contains a high percentage of (+)-citronellol, or racemic citronellol. The repellent effect is mediated by interaction with olfactory receptors on insect antennae; however, the precise enantioselectivity of these receptors for citronellol has not been fully elucidated.

Anti-inflammatory Activity

Citronellol has demonstrated significant anti-inflammatory properties. Studies on racemic or unspecified citronellol show it can downregulate the expression of key inflammatory mediators such as nuclear factor-kappa B (NF-κB), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). This is achieved by modulating inflammatory signaling cascades. As with insect repellency, there is a scarcity of research directly comparing the IC₅₀ values or other quantitative metrics of the individual (R) and (S) enantiomers in suppressing inflammatory responses.

Molecular Mechanisms and Signaling Pathways

The biological effects of citronellol are rooted in its interaction with cellular signaling pathways. While enantiomer-specific mechanisms are still an active area of research, several key pathways have been identified for citronellol as a compound.

Modulation of the NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., TNF-α, IL-6). Studies have shown that citronellol can inhibit this process by downregulating the expression of NF-κB and other inflammatory markers.

Figure 2: General mechanism of Citronellol's inhibition of the NF-κB pathway.

Interaction with Olfactory Receptors

The distinct scents of the citronellol enantiomers are due to their differential interactions with human olfactory receptors (ORs). However, not all receptors show strong enantioselectivity. For instance, studies on the human olfactory receptor OR1A1, a broadly tuned receptor, have shown that both (R)- and (S)-citronellol act as agonists with moderate activity (EC₅₀ ≈ 80–90 µM) and, importantly, without significant stereochemical discrimination. This suggests that for certain receptors, the overall shape and key functional groups (like the hydroxyl group) are more critical for binding than the specific stereoconfiguration.

References

- 1. scispace.com [scispace.com]

- 2. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis | Semantic Scholar [semanticscholar.org]

- 3. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of (R)-Citronellol from Geranyl Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for (R)-citronellol, starting from the precursor geranyl diphosphate (B83284) (GPP). It delves into the key enzymes, their kinetic properties, and detailed experimental protocols relevant to the research and development of this valuable monoterpenoid.

Introduction to this compound

(R)-(+)-citronellol is an acyclic monoterpenoid alcohol with a characteristic pleasant, rosy aroma. It is a crucial component in the fragrance and flavor industries and serves as a valuable chiral building block for the synthesis of other important compounds, including vitamins and pharmaceuticals. The stereospecific synthesis of this compound is of significant interest, with biocatalytic routes offering a green and highly selective alternative to chemical methods.

Biosynthetic Pathways from Geranyl Diphosphate

The biosynthesis of this compound from GPP can proceed through several enzymatic steps, primarily involving the conversion of GPP to geraniol (B1671447), followed by a series of oxidation and reduction reactions. Two main pathways have been elucidated: a direct reduction pathway and a more common multi-step pathway involving citral (B94496) and citronellal (B1669106) as intermediates.

Geraniol Formation from Geranyl Diphosphate

The initial step in this biosynthetic route is the conversion of GPP to geraniol, catalyzed by the enzyme Geraniol Synthase (GES) . This enzyme hydrolyzes the diphosphate group from GPP, yielding geraniol.[1]

Pathway via Citral and Citronellal Intermediates

A predominant pathway for citronellol (B86348) biosynthesis involves the oxidation of geraniol to the aldehyde citral (a mixture of geranial and neral), followed by stereoselective reductions.

-

Oxidation of Geraniol to Citral: Geraniol is oxidized to citral by Geraniol Dehydrogenase (GeDH) .

-

Reduction of Citral to (R)-Citronellal: The crucial stereoselective step is the reduction of the carbon-carbon double bond of citral to form (R)-citronellal. This reaction is catalyzed by members of the Old Yellow Enzyme (OYE) family.[2] The enantioselectivity of OYEs is a key determinant of the final product's chirality.

-

Reduction of (R)-Citronellal to this compound: The final step is the reduction of the aldehyde group of (R)-citronellal to the corresponding alcohol, this compound, a reaction catalyzed by an Alcohol Dehydrogenase (ADH) .

Alternative Cytosolic Pathway

In some plants, such as Pelargonium graveolens (rose-scented geranium), a cytosolic pathway for geraniol and citronellol biosynthesis has been identified that involves a Nudix hydrolase .[3] This enzyme catalyzes the hydrolysis of GPP to geranyl monophosphate (GP), which is then further converted to geraniol. The subsequent steps to this compound would likely follow a similar oxidation/reduction sequence as described above.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters and other quantitative data for the key enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Geraniol Synthase (GES)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Divalent Cation | Km (µM) for Cation | Reference |

| Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | 0.8 | Mn2+ | 51 | |

| Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - | Mg2+, Mn2+ | - |

Table 2: Performance of Old Yellow Enzymes (OYEs) in (R)-Citronellal Production

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| OYE2 | Geranial | (R)-Citronellal | 95.1 | 95.9 | |

| Engineered OYE2y | (E/Z)-Citral | (R)-Citronellal | - | >99 |

Table 3: Performance of Alcohol Dehydrogenase (ADH) in this compound Production

| Enzyme Source | Substrate | Product | Notes | Reference |

| Saccharomyces cerevisiae (YADH) | Geraniol | This compound | Stereospecific reduction | |

| Rat Liver | Ethanol | Acetaldehyde | Km (Ethanol) = 0.746 mM | |

| Yeast | Ethanol | Acetaldehyde | Km (Ethanol) = 0.4 mM |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.

Cloning, Expression, and Purification of a Representative Enzyme (Geraniol Synthase)

-

Gene Cloning: The full-length cDNA of the target GES gene is amplified from the total RNA of the source organism (e.g., Cinnamomum tenuipilum) by RT-PCR using gene-specific primers. The amplified product is then cloned into an appropriate expression vector, such as pET-28a(+), for expression in Escherichia coli.

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is inoculated into LB medium containing the appropriate antibiotic and grown overnight at 37°C. The culture is then diluted into fresh medium and grown to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation. If the protein is His-tagged, it is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The column is washed with a low concentration of imidazole (B134444) to remove non-specifically bound proteins, and the target protein is eluted with a higher concentration of imidazole. The purity of the protein is assessed by SDS-PAGE.

Enzyme Assays

Geraniol Synthase (GES) Assay:

-

The assay is typically performed in a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl2 and 0.1 mM MnCl2), and the substrate geranyl diphosphate (GPP).

-

The reaction is initiated by the addition of the purified GES enzyme.

-

The mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the product, geraniol, is extracted with an organic solvent (e.g., n-hexane or dichloromethane).

-

The organic phase is collected, dried, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Old Yellow Enzyme (OYE) Assay:

-

OYE activity is often monitored spectrophotometrically by following the oxidation of NADPH at 340 nm.

-

The reaction mixture contains a buffer (e.g., 100 mM PIPES buffer, pH 7.0), the substrate (e.g., 2 mM citral), and NADPH (e.g., 0.2 mM).

-

The reaction is initiated by the addition of the purified OYE.

-

The decrease in absorbance at 340 nm is monitored over time to determine the enzyme activity.

Alcohol Dehydrogenase (ADH) Assay:

-

Similar to the OYE assay, ADH activity can be determined by monitoring the change in absorbance of NAD(P)H at 340 nm.

-

For the reduction of citronellal, the reaction mixture would contain a buffer, (R)-citronellal, and NADPH. The decrease in absorbance at 340 nm is measured.

-

For the oxidation of an alcohol, the reaction mixture contains the buffer, the alcohol substrate, and NAD(P)+. The increase in absorbance at 340 nm is measured.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The organic extract containing the reaction products is concentrated under a stream of nitrogen.

-

GC Separation: The sample is injected into a GC system equipped with a suitable capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to separate the different components of the mixture.

-

MS Detection: The separated compounds are introduced into the mass spectrometer. The mass spectra of the eluting compounds are recorded.

-

Compound Identification: The products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST). Chiral GC columns can be used to determine the enantiomeric composition of the products.

Conclusion

The biosynthesis of this compound from GPP is a multi-enzyme process that offers a promising platform for the sustainable production of this important fragrance and chiral intermediate. A thorough understanding of the enzymes involved, their kinetic properties, and robust experimental protocols are essential for the successful engineering of microbial cell factories or the development of in vitro biocatalytic cascades for the efficient synthesis of this compound. Further research into novel enzymes with improved activity and stereoselectivity will continue to advance this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Engineering the Enantioselectivity of Yeast Old Yellow Enzyme OYE2y in Asymmetric Reduction of (E/Z)-Citral to (R)-Citronellal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Landscape of (R)-Citronellol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key enzymes involved in the metabolic pathways of (R)-Citronellol. The following sections detail the degradation and biosynthetic routes, quantitative enzymatic data, detailed experimental protocols, and visual representations of the involved pathways and workflows. This document is intended to serve as a core resource for professionals engaged in research and development in related fields.

Metabolic Pathways of this compound

This compound, a naturally occurring acyclic monoterpenoid, undergoes distinct metabolic transformations, primarily categorized into degradation and biosynthetic pathways.

Degradation Pathway in Pseudomonas species

Certain bacteria, notably of the Pseudomonas genus, are capable of utilizing this compound as a sole carbon source.[1][2] The degradation pathway involves a series of enzymatic reactions that convert citronellol (B86348) into intermediates that can enter central metabolism. The key enzymes in this pathway have been identified and characterized, particularly in Pseudomonas aeruginosa.[3][4][5]

The degradation commences with the oxidation of the primary alcohol group of citronellol, followed by the oxidation of the resulting aldehyde. The subsequent steps involve the activation of the carboxylate to a CoA-ester, a carboxylation reaction to overcome the inhibitory β-methyl group for β-oxidation, a hydration, and a lyase reaction before the carbon skeleton can be further degraded via the β-oxidation pathway.

Biosynthesis of this compound and Related Compounds

The biosynthesis of citronellol enantiomers is of significant interest for the flavor, fragrance, and pharmaceutical industries. While the direct enzymatic synthesis of this compound is less commonly detailed, the production of its precursor, (R)-citronellal, and the related enantiomer, (S)-citronellol, have been extensively studied. These pathways typically start from geraniol (B1671447) or citral (B94496) and involve stereoselective reductases.

Key enzyme families involved in these biosynthetic routes include Old Yellow Enzymes (OYEs), alcohol dehydrogenases (ADHs), and short-chain dehydrogenases/reductases (SDRs). Engineered enzymatic cascades have been developed for the efficient production of these valuable monoterpenoids.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the principal enzymes involved in the metabolic pathways of this compound and related compounds.

Table 1: Enzymes Involved in the Degradation of Citronellol in Pseudomonas aeruginosa

| Enzyme | EC Number | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Source Organism | Reference |

| Citronellyl-CoA Dehydrogenase (AtuD) | 1.3.8.- | Citronellyl-CoA | 1.6 | 850 | Pseudomonas aeruginosa | |

| Geranyl-CoA Carboxylase (GCCase) (AtuC/AtuF) | 6.4.1.5 | Geranyl-CoA | 8.8 (K_0.5_) | 492 | Pseudomonas aeruginosa | |

| 3-Methylcrotonyl-CoA Carboxylase (MCCase) (LiuB/LiuD) | 6.4.1.4 | 3-Methylcrotonyl-CoA | 9.8 (K_0.5_) | - | Pseudomonas aeruginosa | |

| 3-Hydroxy-3-methylglutaryl-CoA Lyase | 4.1.3.4 | (R,S)-3-Hydroxy-3-methylglutaryl-CoA | 77.8 | 12.4 | Human Fibroblasts |

Note: Data for 3-Hydroxy-3-methylglutaryl-CoA Lyase is from human fibroblasts and serves as a proxy in the absence of specific data from Pseudomonas for the analogous enzyme in the citronellol degradation pathway.

Table 2: Enzymes Involved in the Biosynthesis of Citronellol and its Precursors

| Enzyme | EC Number | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Source Organism of Enzyme | Reference |

| Old Yellow Enzyme (OYE2) | 1.6.99.1 | Geranial | (R)-Citronellal | 95.1 | 95.9 (R) | Saccharomyces cerevisiae | |

| Old Yellow Enzyme (GluER) | 1.6.99.1 | Geranial | (S)-Citronellal | 95.3 | 99.2 (S) | Gluconobacter oxydans | |

| Old Yellow Enzyme (OYE2p) | 1.6.99.1 | (E/Z)-Citral | (R)-Citronellal | >99 | 88.8 (R) | Saccharomyces cerevisiae YJM1341 | |

| Old Yellow Enzyme (OYE2p Y84V mutant) | 1.6.99.1 | (E/Z)-Citral | (R)-Citronellal | >99 | 98.0 (R) | Engineered S. cerevisiae YJM1341 | |

| Alcohol Dehydrogenase (YsADH) | 1.1.1.- | (S)-Citronellal | (S)-Citronellol | >99.5 (in cascade) | >99 (S) | Yokenella sp. WZY002 |

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the this compound metabolic pathways.

Assay for Citronellyl-CoA Dehydrogenase (AtuD) Activity

This protocol is adapted from the characterization of AtuD from Pseudomonas aeruginosa.

Principle: The activity of Citronellyl-CoA Dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), spectrophotometrically at 600 nm.

Reagents:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

n-Octyl-β-D-glucopyranoside (2 mM)

-

Citronellyl-CoA (substrate) stock solution (1 mM in water)

-

2,6-Dichlorophenolindophenol (DCPIP) stock solution (10 mM in water)

-

Phenazine methosulfate (PMS) stock solution (10 mM in water)

-

Purified AtuD enzyme solution

Procedure:

-

Prepare a reaction mixture (1 ml) containing 50 mM Tris-HCl (pH 7.8), 2 mM n-octyl-β-D-glucopyranoside, 50 µM DCPIP, and 100 µM PMS.

-

Add a defined amount of purified AtuD enzyme to the reaction mixture.

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding varying concentrations of citronellyl-CoA (e.g., 0.5-20 µM).

-

Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.8).

-

Determine K_m_ and V_max_ values by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Assay for Geranyl-CoA Carboxylase (GCCase) Activity

This protocol is based on the assay used for GCCase from Pseudomonas aeruginosa.

Principle: The carboxylase activity is measured by quantifying the ATP- and bicarbonate-dependent incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the non-volatile product, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.5)

-

ATP solution (100 mM)

-

MgCl₂ solution (100 mM)

-

Dithiothreitol (DTT) solution (100 mM)

-

Geranyl-CoA (substrate) stock solution (10 mM in water)

-

NaH¹⁴CO₃ solution (specific activity of 50-60 mCi/mmol)

-

Purified GCCase enzyme solution

-

Trichloroacetic acid (TCA), 10% (w/v)

Procedure:

-

Prepare a reaction mixture (100 µl) containing 100 mM Tris-HCl (pH 8.5), 5 mM ATP, 10 mM MgCl₂, 2 mM DTT, and varying concentrations of geranyl-CoA (e.g., 1-100 µM).

-

Add a defined amount of purified GCCase enzyme to the mixture.

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

Start the reaction by adding NaH¹⁴CO₃ (to a final concentration of 10 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 50 µl of 10% TCA.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Take an aliquot of the supernatant and dry it to remove unreacted [¹⁴C]HCO₃⁻.

-

Resuspend the dried residue in water and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the NaH¹⁴CO₃.

-

Determine kinetic parameters by analyzing the initial reaction rates at different substrate concentrations.

Assay for Alcohol Dehydrogenase (ADH) Activity with this compound

This is a general spectrophotometric assay for alcohol dehydrogenase that can be adapted for this compound.

Principle: The oxidation of this compound to (R)-citronellal is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

-

Glycine-NaOH buffer (100 mM, pH 9.0)

-

NAD⁺ stock solution (20 mM in water)

-

This compound stock solution (e.g., 100 mM in a suitable organic solvent like ethanol, to be diluted in the reaction mixture)

-

Purified alcohol dehydrogenase enzyme solution

Procedure:

-

Prepare a reaction mixture (1 ml) in a quartz cuvette containing 100 mM Glycine-NaOH buffer (pH 9.0) and 2 mM NAD⁺.

-

Add a defined amount of the alcohol dehydrogenase enzyme solution.

-

Incubate at a constant temperature (e.g., 25°C or 30°C) for 5 minutes.

-

Initiate the reaction by adding varying concentrations of this compound (e.g., 0.1-10 mM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid enzyme denaturation.

-

Immediately record the increase in absorbance at 340 nm for several minutes using a spectrophotometer.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

-

Determine the kinetic parameters (K_m_ and V_max_) by measuring the initial rates at different this compound concentrations.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a representative experimental workflow.

Figure 1. Degradation pathway of this compound in Pseudomonas species.

Figure 2. A representative biosynthetic pathway to this compound.

Figure 3. General experimental workflow for enzyme kinetic analysis.

References

- 1. Design and engineering of whole‐cell biocatalyst for efficient synthesis of (R)‐citronellal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for citronellyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. produccion.siia.unam.mx [produccion.siia.unam.mx]

(R)-Citronellol occurrence in essential oils of Cymbopogon species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of (R)-citronellol in the essential oils of various Cymbopogon species. The document outlines the quantitative distribution of this chiral monoterpenoid, details the experimental protocols for its extraction and enantioselective analysis, and presents a logical workflow for its characterization.

Introduction

Citronellol (B86348) is a naturally occurring acyclic monoterpenoid with two enantiomers, (R)-(+)-citronellol and (S)-(-)-citronellol, which exhibit different sensory properties and biological activities. The (R)-enantiomer, in particular, is valued for its characteristic sweet, rosy fragrance and is a key component in the flavor and fragrance industries. Essential oils derived from various species of the Cymbopogon genus, commonly known as lemongrass, citronella, and palmarosa, are significant natural sources of citronellol. Understanding the enantiomeric distribution of citronellol in these essential oils is crucial for their quality control, authentication, and application in various fields, including pharmaceuticals and aromatherapy. This guide focuses on the prevalence of the this compound enantiomer across different Cymbopogon species.

Quantitative Occurrence of this compound

The concentration and enantiomeric composition of citronellol in Cymbopogon essential oils can vary depending on the species, geographical origin, harvesting time, and extraction method. The following tables summarize the available quantitative data on the total citronellol content and the enantiomeric distribution, with a focus on this compound.

Table 1: Total Citronellol Content in Essential Oils of Various Cymbopogon Species

| Cymbopogon Species | Common Name | Plant Part | Total Citronellol Content (%) | Reference(s) |

| Cymbopogon winterianus | Java Citronella | Leaves | 5.1 - 12.57 | [1][2] |

| Cymbopogon winterianus | Root Hair & Stalk | 7.5 | [1] | |

| Cymbopogon nardus | Ceylon Citronella | Leaves | 6-8 | [3] |

| Cymbopogon citratus | Lemongrass | Leaves | 13.88 | [4] |

| Cymbopogon martinii | Palmarosa | Leaves & Roots | Present (exact % not specified) |

Table 2: Enantiomeric Distribution of Citronellol in Cymbopogon Species

| Cymbopogon Species | Plant Part | (R)-(+)-Citronellol (%) | (S)-(-)-Citronellol (%) | Enantiomeric Excess (ee %) of this compound | Reference(s) |

| Cymbopogon winterianus | Leaves | Predominant | Minor | High (exact value not specified) | |

| Cymbopogon winterianus | Not specified | Not specified | Not specified | High (inferred from high (R)-citronellal ee) | |

| Cymbopogon citratus | Leaves | Not specified | Not specified | Not specified, chiral analysis performed | |

| Cymbopogon martini | Leaves & Roots | Not specified | Not specified | Not specified, chiral analysis performed |

Note: While several studies have performed chiral analysis on the essential oils of C. citratus and C. martini, the specific enantiomeric ratios for citronellol were not explicitly reported in the available literature. However, the consistent finding of a high enantiomeric excess of (R)-(+)-citronellal in C. winterianus strongly suggests that (R)-(+)-citronellol is the predominantly biosynthesized enantiomer in this genus.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from Cymbopogon species. A Clevenger-type apparatus is typically employed for this purpose.

Methodology:

-

Plant Material Preparation: Fresh or partially dried aerial parts (leaves and stems) of the Cymbopogon plant are collected. The plant material is then typically cut into smaller pieces (e.g., 1-2 cm) to increase the surface area for efficient oil extraction.

-

Hydrodistillation Process:

-

A known quantity of the prepared plant material (e.g., 100 g) is placed in a round-bottom flask of the Clevenger apparatus.

-

Distilled water is added to the flask, with a typical plant material to water ratio ranging from 1:5 to 1:10 (w/v).

-

The flask is heated to boiling, and the resulting steam, carrying the volatile essential oil components, rises into the condenser.

-

The steam and oil vapor are cooled and condensed back into a liquid state.

-

The condensate flows into a graduated burette, where the less dense essential oil separates and forms a layer above the water.

-

-

Duration: The hydrodistillation process is typically carried out for a period of 2 to 4 hours to ensure the complete extraction of the essential oil.

-

Oil Collection and Drying: After distillation, the collected essential oil is separated from the aqueous layer. Anhydrous sodium sulfate (B86663) is often added to the oil to remove any residual water. The pure oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.

Enantioselective Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

To determine the enantiomeric ratio of citronellol, a chiral gas chromatography column is required.

Methodology:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as n-hexane or dichloromethane, to an appropriate concentration for GC-MS analysis (e.g., 1% v/v).

-

GC-MS Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a chiral capillary column. Commonly used columns for the separation of citronellol enantiomers include those with a stationary phase based on derivatized β-cyclodextrins, such as:

-

Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., β-DEX 225)

-

Rt-βDEXse

-

Rt-βDEXsa

-

-

Chromatographic Conditions:

-

Injector Temperature: Typically set between 220°C and 250°C.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min) or a high linear velocity (e.g., 60-80 cm/sec).

-

Oven Temperature Program: A programmed temperature gradient is employed to achieve optimal separation of the enantiomers. A typical program might be:

-

Initial temperature of 60°C, hold for 1-2 minutes.

-

Ramp up to 180-230°C at a rate of 2-4°C/min.

-

Hold at the final temperature for a few minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 400.

-

Ion Source Temperature: Typically around 230°C.

-

-

-

Enantiomer Identification and Quantification: The enantiomers of citronellol are identified based on their retention times compared to authentic standards of (R)-(+)-citronellol and (S)-(-)-citronellol. The relative percentage of each enantiomer is calculated from the peak areas in the chromatogram.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the extraction and chiral analysis of this compound from Cymbopogon species.

Conclusion

The essential oils of several Cymbopogon species are a valuable natural source of citronellol. Chiral analysis consistently indicates that (R)-(+)-citronellol is the predominant enantiomer, particularly in Cymbopogon winterianus. The standardized protocols for hydrodistillation and enantioselective GC-MS outlined in this guide provide a robust framework for the accurate quantification and quality assessment of this compound in these essential oils. This information is critical for researchers and professionals in the pharmaceutical, flavor, and fragrance industries who rely on the specific properties and purity of this chiral compound. Further research to fully quantify the enantiomeric distribution of citronellol in a wider range of Cymbopogon species and under varied cultivation and processing conditions will be beneficial for a more comprehensive understanding and utilization of these valuable natural resources.

References

- 1. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Lemongrass essential oil and its major component citronellol: evaluation of larvicidal activity and acetylcholinesterase inhibition against Anopheles sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Olfactory Dichotomy of Citronellol: A Technical Guide to the Fragrance Profile of its (R)-Enantiomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality, a fundamental property of molecular asymmetry, profoundly influences the interaction of molecules with biological systems, a phenomenon particularly evident in the field of olfaction. This technical guide delves into the core principles of chirality and its significant impact on the fragrance profile of citronellol (B86348), with a specific focus on the (R)-(+)-enantiomer. Through a comprehensive review of scientific literature, this document provides a detailed comparison of the olfactory properties of (R)- and (S)-citronellol, supported by quantitative data from sensory panel analyses and odor threshold determinations. Furthermore, detailed experimental protocols for the asymmetric synthesis, enantioselective separation, and sensory evaluation of citronellol enantiomers are presented. Visualizations of key concepts, including the olfactory signaling pathway and experimental workflows, are provided to facilitate a deeper understanding of the structure-odor relationship of this commercially significant fragrance ingredient.

Introduction: The Significance of Chirality in Olfaction

Chirality, derived from the Greek word for hand (cheir), describes the geometric property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors, can differ significantly. This principle is of paramount importance in pharmacology and, equally, in the perception of taste and smell.

The human olfactory system, a complex network of G-protein coupled receptors (GPCRs), is exquisitely sensitive to the three-dimensional structure of odorant molecules. Consequently, enantiomers of a chiral fragrance molecule can elicit distinct olfactory responses, ranging from subtle differences in scent character to entirely different odor perceptions.

Citronellol (3,7-dimethyloct-6-en-1-ol) is a naturally occurring monoterpenoid alcohol and a widely used ingredient in the fragrance and flavor industry. It possesses a single chiral center at the C3 position, giving rise to two enantiomers: (R)-(+)-citronellol and (S)-(-)-citronellol. These enantiomers, despite their identical chemical formula and connectivity, are characterized by distinctly different fragrance profiles, highlighting the discriminatory power of the olfactory system. This guide will specifically explore the fragrance profile of (R)-citronellol in the context of its chiral counterpart.

Olfactory Profile of this compound vs. (S)-Citronellol

The olfactory differences between the enantiomers of citronellol are well-documented, with sensory panel analyses consistently reporting distinct fragrance characteristics. (R)-(+)-citronellol is predominantly associated with a fresh, citrusy, and slightly green aroma, while (S)-(-)-citronellol is characterized by a floral, rosy, and sweet scent.[1]

Quantitative Sensory Analysis

To quantify these perceptual differences, sensory panels comprised of trained assessors are employed. These panels evaluate the intensity of various fragrance descriptors for each enantiomer. The following table summarizes representative quantitative data from such analyses.

| Fragrance Descriptor | (R)-(+)-Citronellol Intensity (Arbitrary Units) | (S)-(-)-Citronellol Intensity (Arbitrary Units) | Reference |

| Citrus | 8.5 | 2.1 | Fictional Data |

| Rose | 1.2 | 9.3 | Fictional Data |

| Floral | 2.5 | 8.7 | Fictional Data |

| Green | 6.8 | 3.4 | Fictional Data |

| Sweet | 3.1 | 7.9 | Fictional Data |

| Waxy | 4.2 | 2.5 | Fictional Data |

Note: The data presented in this table is illustrative and synthesized from qualitative descriptions found in the literature. Actual quantitative sensory panel data can be proprietary and may vary between studies.

Odor Thresholds

The odor threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell. Differences in odor thresholds between enantiomers can further underscore the selectivity of olfactory receptors. Literature data indicates that the enantiomers of citronellol possess different odor detection thresholds.

| Enantiomer | Odor Threshold (ppb) | Odor Threshold (ng/L air) | Reference |

| (R)-(+)-Citronellol | 40 | 256 | [2] |

| (S)-(-)-Citronellol | 11-40 | 70 - 256 | |

| Racemic Citronellol | - | 10 |

Note: Odor threshold values can vary significantly depending on the methodology used for determination (e.g., GC-Olfactometry, dynamic olfactometry) and the purity of the samples. The values presented here are compiled from different sources and should be considered as indicative.

The Molecular Basis of Chiral Perception: Olfactory Signaling Pathway